molecular formula C16H13ClF8O B12569315 10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one CAS No. 195147-90-1

10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one

Cat. No.: B12569315
CAS No.: 195147-90-1
M. Wt: 408.71 g/mol
InChI Key: DHODQMYFRHUAEP-UHFFFAOYSA-N
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Description

10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one is a synthetic organic compound characterized by the presence of chlorine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-phenyl-1-decen-4-one and fluorinating agents.

    Chlorination: The chlorination step involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The double bond in the compound allows for addition reactions with hydrogen, halogens, or other reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds, respectively.

Scientific Research Applications

10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one has several scientific research applications:

    Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Chemical Research: The compound is studied for its reactivity and potential use in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of 10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,9,9,10,10-Octafluoro-2,2-paracyclophane: This compound shares the octafluoro structure but differs in its overall molecular framework.

    3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate: Another fluorinated compound with different functional groups and applications.

Uniqueness

10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one is unique due to its specific combination of chlorine, fluorine, and phenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

195147-90-1

Molecular Formula

C16H13ClF8O

Molecular Weight

408.71 g/mol

IUPAC Name

10-chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one

InChI

InChI=1S/C16H13ClF8O/c17-16(24,25)15(22,23)14(20,21)13(18,19)10-6-2-5-9-12(26)11-7-3-1-4-8-11/h1-4,6-8H,5,9-10H2

InChI Key

DHODQMYFRHUAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC=CCC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F

Origin of Product

United States

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